![molecular formula C10H22BS B069905 Borane Diisoamyl Sulfide CAS No. 183118-10-7](/img/structure/B69905.png)
Borane Diisoamyl Sulfide
Overview
Description
Borane Diisoamyl Sulfide is a borane adduct of diisoamyl sulfide. It is known for its stability at room temperature and its use as a borane carrier in hydroboration reactions. This compound has a mild, ethereal, and agreeable aroma, making it a promising borane carrier due to its economical synthesis and stability (Zaidlewicz, Kanth, & Brown, 2000).
Synthesis Analysis
Borane Diisoamyl Sulfide is synthesized using various sulfides, including diisoamyl sulfide. Its synthesis is economical, contributing to its accessibility for use in hydroboration reactions (Zaidlewicz et al., 2000).
Molecular Structure Analysis
The molecular structure of Borane Diisoamyl Sulfide, like other borane adducts, typically involves the formation of a complex with the borane molecule. The structure is influenced by the specific sulfide used in its formation (Fuller, Hughes, Lancaster, & White, 2010).
Chemical Reactions and Properties
Borane Diisoamyl Sulfide is used in hydroboration reactions. Its reactivity toward olefins like 1-octene increases inversely with the complexing ability of the sulfides used. It is also involved in the synthesis of mono- and dichloroborane adducts, showing similar equilibrium ratios observed for dimethyl sulfide adducts (Zaidlewicz et al., 2000).
Physical Properties Analysis
As a liquid at temperatures above 0 degrees C, Borane Diisoamyl Sulfide’s physical state makes it suitable for practical applications in hydroboration. Its mild aroma is also a notable physical characteristic (Zaidlewicz et al., 2000).
Chemical Properties Analysis
Chemically, this compound is stable over prolonged periods at room temperature. This stability, along with its ability to be recovered from hydroboration-oxidation products through distillation, adds to its appeal as a borane carrier (Zaidlewicz et al., 2000).
Scientific Research Applications
Hydroboration Reactions : Borane Diisoamyl Sulfide has been identified as a promising borane carrier, especially for hydroboration reactions. It has a mild, ethereal, agreeable aroma, and its synthesis is economical. The borane adduct is stable at room temperature, and the sulfide can be recovered from hydroboration-oxidation products by distillation. This makes it a new and promising borane carrier for hydroboration reactions (Zaidlewicz, Kanth, & Brown, 2000).
Odorless and Recyclable Borane Carriers : Fluorous dimethyl sulfide, a compound related to Borane Diisoamyl Sulfide, has been developed as a convenient, odorless, recyclable borane carrier. This compound allows hydroboration of alkenes in a dichloromethane/perfluorinated hydrocarbon mixture, with subsequent recycling of the fluorous sulfide by fluorous extraction (Crich & Neelamkavil, 2002).
Water-soluble Sulfide Borane Acceptors : Hydroxydialkyl sulfides, similar in nature to Borane Diisoamyl Sulfide, have been synthesized and used as borane carriers. These compounds are completely water-soluble and exhibit only a very mild odor, making them suitable for large-scale hydroborations and reductions (Brown, Zaidlewicz, Dalvi, & Biswas, 2001).
Polymeric Sulfide–Borane Complexes : Polymeric sulfide–borane adducts have been synthesized and used as efficient borane reagents in hydroboration reactions. These complexes offer practical advantages, including lack of odor and easy recoverability, making them attractive for organic synthesis (Smith, Balakit, & El‐Hiti, 2012).
N-Heterocyclic Carbene Boranes : Research on 1,3-dimethylimidazol-2-ylidene-borane (a compound related to Borane Diisoamyl Sulfide) suggests that its reactions with diaryl and diheteroaryl disulfides proceed through radical chains involving homolytic substitution. This indicates a potential application in organic synthesis and chemical reactions (Pan, Vallet, Schweizer, et al., 2013).
Safety And Hazards
properties
InChI |
InChI=1S/C10H22S.B/c1-9(2)5-7-11-8-6-10(3)4;/h9-10H,5-8H2,1-4H3; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVWVIORQZOVDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CC(C)CCSCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465395 | |
Record name | Borane Diisoamyl Sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Borane Diisoamyl Sulfide | |
CAS RN |
183118-10-7 | |
Record name | Borane Diisoamyl Sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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